molecular formula C24H18O B11951311 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone CAS No. 33535-80-7

2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone

Cat. No.: B11951311
CAS No.: 33535-80-7
M. Wt: 322.4 g/mol
InChI Key: MNEIVNVOIYFTCU-UHFFFAOYSA-N
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Description

2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is an organic compound with the molecular formula C24H18O It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a methyl group attached to the cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone typically involves the reaction of benzil with acetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into cyclopentadienol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Cyclopentadienol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the derivatives being studied .

Comparison with Similar Compounds

  • 2,3,4,5-Tetraphenyl-2,4-cyclopentadienone
  • 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
  • 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene

Uniqueness: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation can lead to different physical and chemical properties compared to its analogs .

Properties

CAS No.

33535-80-7

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2-methyl-3,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C24H18O/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24(17)25)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

MNEIVNVOIYFTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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